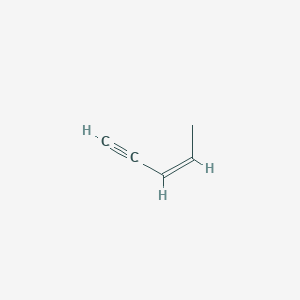
(5-Chloro-2-methylphenyl)hydrazine hydrochloride
Vue d'ensemble
Description
(5-Chloro-2-methylphenyl)hydrazine hydrochloride, also known as 5-chloro-2-methylphenylhydrazine hydrochloride, is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 177.58 g/mol. 5-chloro-2-methylphenylhydrazine hydrochloride is a versatile compound that can be used in a variety of laboratory experiments and research applications.
Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents
Research has shown the use of (5-Chloro-2-methylphenyl)hydrazine hydrochloride in the synthesis of formazans from Mannich base derivatives as antimicrobial agents. These compounds demonstrated moderate activity against pathogenic bacteria and fungi, highlighting the potential of this compound derivatives in developing new antimicrobial drugs (Sah et al., 2014).
Anticancer Activity
Another significant application is in the synthesis of new hydrazide-hydrazones and their palladium(II) complexes, which were investigated for in vitro anticancer activity. Some of these compounds exhibited remarkable cytotoxic effects against cancer cell lines, suggesting the potential of this compound derivatives in cancer therapy (Koçyiğit-Kaymakçıoğlu et al., 2019).
Antitumor Evaluation
Further studies involved the synthesis of hydrazone derivatives for antitumor evaluation. Some synthesized compounds showed higher inhibitory effects towards various cancer cell lines, indicating the utility of this compound in developing new antitumor agents (Wardakhan & Samir, 2012).
Antiviral Evaluations
The compound also plays a role in synthesizing derivatives for antiviral evaluations. Reactions with hydrazine derivatives led to the formation of compounds that were evaluated for their antiviral properties, demonstrating the diverse pharmaceutical applications of this compound derivatives (Sayed & Ali, 2007).
Antitubercular Activity
Moreover, this compound derivatives were tested for their in vitro anti-tubercular activity against Mycobacterium tuberculosis, showing promising results for developing new antitubercular agents (Ali et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(5-chloro-2-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGKCRFGEGJKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526967 | |
| Record name | (5-Chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5446-17-3 | |
| Record name | 5446-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-Chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)
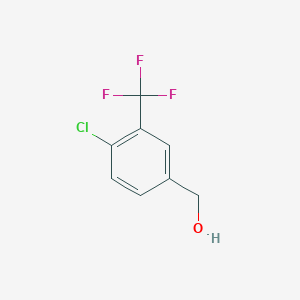

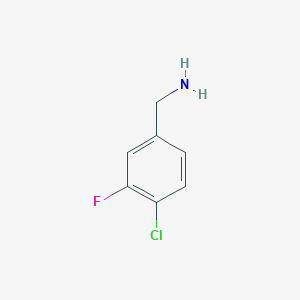
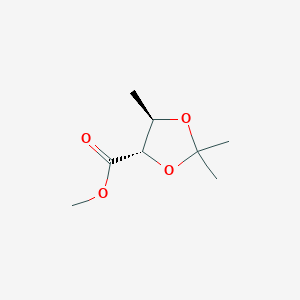
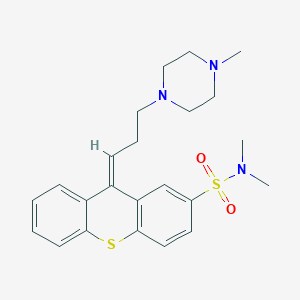
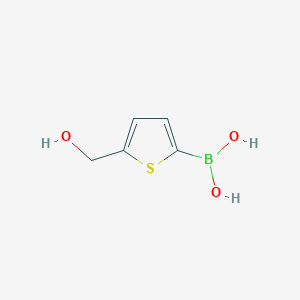
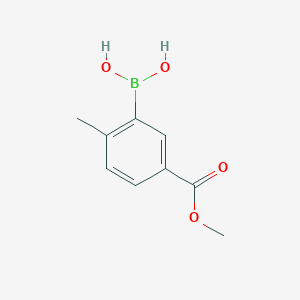
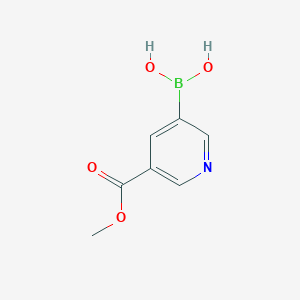
![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)

